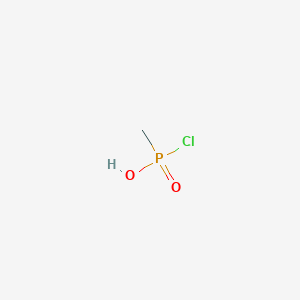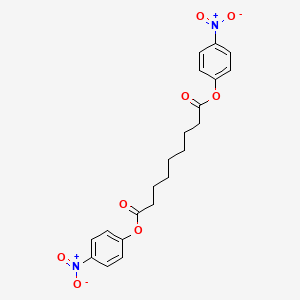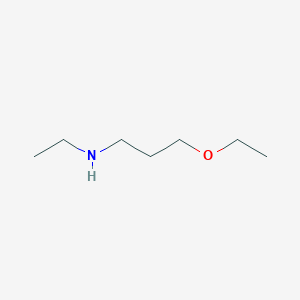
3-Ethoxy-n-ethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-n-ethylpropan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic substituents like alkyl or aryl groups. This compound features an ethoxy group and an ethyl group attached to a propanamine backbone, making it a secondary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxy-n-ethylpropan-1-amine can be synthesized through several methods:
Alkylation of Amines: This involves the reaction of a primary amine with an alkyl halide. For instance, ethylamine can react with 3-ethoxypropyl chloride in the presence of a base like sodium hydroxide to form this compound.
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-n-ethylpropan-1-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides or imines.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The ethoxy or ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces imines or oxides.
Reduction: Produces simpler amines or hydrocarbons.
Substitution: Produces halogenated derivatives or other substituted amines.
Scientific Research Applications
3-Ethoxy-n-ethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Ethoxy-n-ethylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and ethyl groups influence its binding affinity and specificity towards these targets. The compound can act as a nucleophile, participating in various biochemical reactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Ethylamine: A simpler amine with only an ethyl group attached to the nitrogen atom.
3-Ethoxypropylamine: Similar structure but lacks the ethyl group on the nitrogen atom.
N-Ethylpropan-1-amine: Similar but lacks the ethoxy group.
Uniqueness
3-Ethoxy-n-ethylpropan-1-amine is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical properties and reactivity. This dual substitution makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
38460-93-4 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
3-ethoxy-N-ethylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-8-6-5-7-9-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
NHCBGOLCVIYTMT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
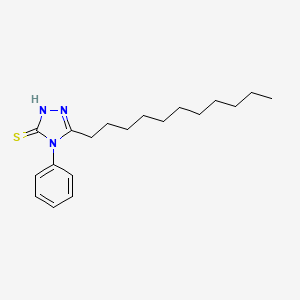

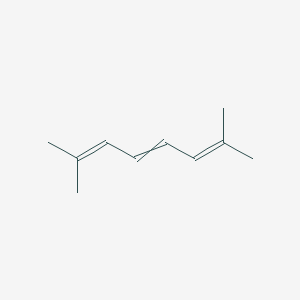
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
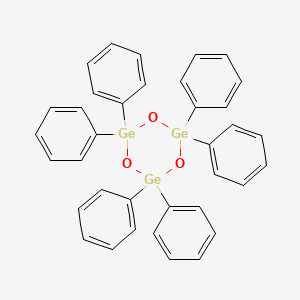


![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)



